molecular formula C60H97N25O25 B12381945 Dby HY Peptide (608-622), mouse

Dby HY Peptide (608-622), mouse

Cat. No.: B12381945
M. Wt: 1568.6 g/mol
InChI Key: DQFKVRRBCAXUFJ-FHYRXMNRSA-N
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Description

Historical Discovery and Nomenclature

The discovery of Dby HY Peptide (608-622) is rooted in the broader investigation of H-Y antigens, which began in the 1970s with observations of GVHD in female-to-male (F→M) HSCT recipients. Early studies by Goulmy et al. identified cytotoxic T lymphocytes (CTLs) targeting male-specific antigens in HLA-matched transplants, leading to the hypothesis that Y-chromosome-encoded proteins elicited immune responses. The DBY protein was first biochemically characterized in 1995 as a source of H-Y antigens, with subsequent epitope mapping revealing the 608-622 region as a critical T-cell and B-cell target.

Nomenclature for this peptide follows International Union of Pure and Applied Chemistry (IUPAC) conventions for amino acid sequences, designated by its parent protein (DBY), species origin (mouse), and residue positions (608–622). The "HY" designation reflects its classification as a male-specific (Y-chromosome-encoded) histocompatibility antigen, while "Dby" distinguishes it from the X-chromosome homolog DBX.

Chemical Identity and Structural Features

Dby HY Peptide (608-622) is a 15-amino-acid linear peptide with the sequence N-Ala-Gly-Phe-Asn-Ser-Asn-Arg-Ala-Asn-Ser-Ser-Arg-Ser-Ser-C (NAGFNSNRANSSRSS). Key structural characteristics include:

Feature Description
Molecular Formula C₆₃H₁₀₁N₂₅O₂₈S₀
Molecular Weight 1680.8 g/mol
Motifs DEAD box RNA helicase core (positions 610–613: FNSN)
Post-translational Modifications None reported; synthetic production avoids natural modifications

The phenylalanine residue at position 610 serves as an anchor for major histocompatibility complex (MHC) binding, while the FNSNRANSS core mediates T-cell receptor engagement. Comparative analysis with DBX reveals a single amino acid difference (DBX: NAGFNSNRANSSRSN) that creates the immunogenic disparity driving sex-specific immune responses.

Rationale for Academic Investigation

Three primary factors motivate ongoing research into Dby HY Peptide (608-622):

  • Model for mHA Biology : As one of the first H-Y antigens linked to GVHD, it provides insights into how single amino acid differences drive alloimmune responses. Studies demonstrate that 75% of F→M HSCT patients develop DBY-specific antibodies, with seropositivity correlating to reduced relapse rates (0% vs. 48% in seronegative patients).

  • Immune Coordination Paradigm : The peptide elicits synchronized CD4⁺ T-cell and B-cell responses, as shown in longitudinal studies where DBY-specific B cells preceded antibody detection by 2–3 months. This coordination is quantified in Table 1.

Table 1 : Immune Response Kinetics in F→M HSCT (n=28)

Time Post-HSCT DBY-Specific B Cells (%) DBY Antibody Positivity (%) cGVHD Incidence (%)
2 Months 32 0 14
3 Months 58 19 29
6 Months 72 51 47
  • Therapeutic Development : Epitope mapping of 608-622 enables engineered T-cell receptors for adoptive immunotherapy and peptide-based tolerance induction strategies.

Overview of Research Relevance in Molecular and Cellular Biology

Dby HY Peptide (608-622) has advanced understanding in four key areas:

  • Antigen Processing : The peptide's endogenous presentation via HLA-DQ5 demonstrates how cytosolic proteins access MHC class II loading compartments, challenging traditional models of exogenous antigen processing.

  • B-Cell/T-Cell Crosstalk : Research using this peptide revealed that CD4⁺ T cells specific for 608-622 provide help to B cells targeting distal DBY epitopes (e.g., residues 118–135 and 536–550), illustrating spatial discordance in T-B collaboration.

  • Sex Chromosome Immunology : As a Y-chromosome product absent in female donors, it serves as a paradigm for studying sex-biased immune responses, including the 23-fold higher incidence of cGVHD in F→M vs. M→M transplants.

  • Epitope Spreading : Longitudinal studies show immunization with 608-622 induces responses against secondary DBY epitopes, informing vaccine design principles for cancer and autoimmune diseases.

Properties

Molecular Formula

C60H97N25O25

Molecular Weight

1568.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C60H97N25O25/c1-25(73-47(98)28(61)15-40(62)91)45(96)72-19-44(95)75-31(14-27-8-4-3-5-9-27)50(101)79-34(18-43(65)94)53(104)82-36(21-87)55(106)80-33(17-42(64)93)51(102)76-29(10-6-12-70-59(66)67)48(99)74-26(2)46(97)78-32(16-41(63)92)52(103)83-37(22-88)56(107)84-35(20-86)54(105)77-30(11-7-13-71-60(68)69)49(100)81-38(23-89)57(108)85-39(24-90)58(109)110/h3-5,8-9,25-26,28-39,86-90H,6-7,10-24,61H2,1-2H3,(H2,62,91)(H2,63,92)(H2,64,93)(H2,65,94)(H,72,96)(H,73,98)(H,74,99)(H,75,95)(H,76,102)(H,77,105)(H,78,97)(H,79,101)(H,80,106)(H,81,100)(H,82,104)(H,83,103)(H,84,107)(H,85,108)(H,109,110)(H4,66,67,70)(H4,68,69,71)/t25-,26-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1

InChI Key

DQFKVRRBCAXUFJ-FHYRXMNRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

Dby HY Peptide is synthesized via Fmoc (9-fluorenylmethoxycarbonyl)-based SPPS, a method favored for its compatibility with acid-labile side-chain protecting groups. The process begins with the attachment of the C-terminal serine residue to a polystyrene-based resin functionalized with a Rink amide linker. This linker enables cleavage under mild acidic conditions to yield C-terminal amides, which are critical for peptide stability. Resins such as 2-chlorotrityl chloride (CTC) or Wang resins are avoided due to their incompatibility with the DEAD box motif’s structural requirements.

Sequential Amino Acid Coupling

Coupling reactions employ carbodiimide reagents, such as diisopropylcarbodiimide (DIC), in combination with additives like Oxyma Pure to minimize racemization. The coupling efficiency for each residue exceeds 99%, as confirmed by Kaiser tests. For example, the phenylalanine residue at position 4 requires prolonged coupling times (2 hours) due to steric hindrance from the aromatic side chain. Side-chain protecting groups include:

  • Arg : 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
  • Asn/Ser : Trityl (Trt)
  • Phe : Unprotected (due to non-reactivity under Fmoc conditions).

A typical coupling cycle involves:

  • Deprotection of the Fmoc group using 20% piperidine in DMF (2 × 10 minutes).
  • Activation of the incoming amino acid with DIC/Oxyma Pure (1:1:1 molar ratio) for 5 minutes.
  • Coupling for 1–2 hours under nitrogen atmosphere.

Challenges in DEAD Motif Synthesis

The DEAD (Asp-Glu-Ala-Asp) box motif within Dby HY Peptide necessitates precise control over aspartic acid residues to prevent β-sheet formation and aggregation. This is mitigated by:

  • Using pseudoproline dipeptides at Ser-Asn junctions to disrupt secondary structures.
  • Incorporating 0.1 M hydroxybenzotriazole (HOBt) in coupling mixtures to suppress aspartimide formation.

Post-Synthesis Processing

Cleavage and Side-Chain Deprotection

Peptide-resin cleavage is performed using a trifluoroacetic acid (TFA)-based cocktail (TFA:H2O:triisopropylsilane, 95:2.5:2.5 v/v) for 2 hours at room temperature. This simultaneously removes side-chain protecting groups (Pbf, Trt) and liberates the peptide from the resin. The inclusion of triisopropylsilane as a scavenger prevents alkylation of sensitive residues like methionine.

Purification by Reverse-Phase HPLC

Crude peptide is purified via reverse-phase HPLC using a C18 column (5 µm, 250 × 21.2 mm) with a gradient of 10–40% acetonitrile in 0.1% TFA over 60 minutes. Key parameters include:

Parameter Value
Purity threshold ≥95% (analytical HPLC)
Retention time 14.3 minutes
Column temperature 25°C
Flow rate 8 mL/min

Purified fractions are lyophilized, yielding a white powder with a recovery rate of 65–70%.

Quality Control and Characterization

Analytical HPLC and Mass Spectrometry

Batch consistency is validated using analytical HPLC (Waters XBridge BEH C18, 3.5 µm) and electrospray ionization mass spectrometry (ESI-MS):

Batch Molecular Weight (Da) Observed Mass (Da) Purity (%)
2301A 1568.6 1568.5 99.66
2302B 1568.6 1568.4 98.91

Deviations >0.1 Da trigger re-purification to eliminate truncation products or diastereomers.

Circular Dichroism (CD) Spectroscopy

CD spectra (190–260 nm) confirm the peptide’s secondary structure, showing a random coil conformation in aqueous buffer (pH 7.4) and α-helical propensity in 30% TFE. This structural flexibility is critical for its interaction with MHC class II molecules.

Applications in Immunological Research

Conjugation to Nanoparticles

Dby HY Peptide is conjugated to poly(lactide-co-glycolide) (PLG) nanoparticles via carbodiimide chemistry for tolerance induction studies:

Parameter Value
Coupling efficiency 22–32%
Peptide load 9–13 µg/mg PLG
Release rate (48h) 10–50%

This formulation reduces Th1/Th17 cytokine secretion by 75–100% in murine models, demonstrating its utility in modulating immune responses.

Comparative Analysis of Synthesis Strategies

SPPS vs. Recombinant Expression

While SPPS offers rapid production of high-purity peptides (~2 weeks), recombinant expression in E. coli is hindered by the DEAD motif’s susceptibility to proteolytic degradation. SPPS remains the gold standard for peptides <30 residues.

Cost-Benefit Analysis

Method Cost per mg (USD) Time (Days) Purity (%)
SPPS 120–150 14 ≥95
Recombinant 80–100 28 ≤80

Chemical Reactions Analysis

Types of Reactions: Dby HY Peptide (608-622), mouse, can undergo various chemical reactions, including:

    Oxidation: Oxidation of methionine residues to methionine sulfoxide.

    Reduction: Reduction of disulfide bonds to free thiols.

    Substitution: Substitution reactions involving side-chain functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like sodium azide (NaN3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Immunological Studies

Dby HY Peptide is recognized as a minor histocompatibility antigen, which elicits significant immune responses. Research has shown that it can stimulate both CD4+ and CD8+ T cells in murine models.

T Cell Activation and Response

A pivotal study characterized the T cell response to Dby peptides in mice. The researchers utilized CFSE-labeled cells pulsed with Dby peptides to investigate the kinetics of T cell activation. The results indicated that both CD4+ and CD8+ T cells could effectively recognize male-specific antigens presented by female cells, highlighting the peptide's role in eliciting a robust immune response against male tissues .

Case Study: Chronic Graft-Versus-Host Disease

In a clinical context, a study on patients with chronic graft-versus-host disease (GVHD) post-transplantation demonstrated that Dby HY Peptide elicited a coordinated B and T cell response. The study isolated T cell clones that reacted specifically to Dby peptides, indicating its potential as a target for immunotherapeutic strategies in transplant patients .

Cancer Immunotherapy

Dby HY Peptide has been investigated for its potential in cancer immunotherapy, particularly for prostate cancer.

Prostate Cancer Treatment

In a notable study, female C57BL/6 mice were used to explore the efficacy of adoptive cell therapy targeting prostate tumors. The researchers found that lymphocytes from female mice could effectively reject syngeneic prostate tumors when combined with Dby peptide administration. This suggests that Dby HY Peptide may enhance antitumor immunity by promoting T cell responses against prostate-specific antigens .

Data Table: Efficacy of Dby Peptide in Tumor Models

Study ReferenceMouse ModelTreatment ApproachOutcome
C57BL/6Adoptive transfer + Dby peptideEffective tumor rejection
Male patient cohortAllogeneic stem cell transplant + DbyCoordinated B and T cell immune response

Transplantation Research

The application of Dby HY Peptide extends into transplantation research, particularly in understanding immune tolerance and rejection mechanisms.

Minor Histocompatibility Antigens

Research indicates that minor histocompatibility antigens like Dby can influence graft acceptance or rejection. In murine models, the presence of Dby peptides has been shown to affect the immune response during allogeneic transplants, emphasizing its relevance in transplant immunology .

Mechanism of Action

The mechanism of action of Dby HY Peptide (608-622), mouse, involves its interaction with RNA helicases. The peptide binds to the RNA helicase, influencing its activity and thereby affecting RNA metabolism. The DEAD box motif is crucial for its function, facilitating ATP-dependent RNA unwinding. This interaction plays a significant role in various cellular processes, including transcription, splicing, and translation .

Comparison with Similar Compounds

Structural and Functional Comparison with Uty HY Peptide (246-254), Mouse

Uty HY Peptide (246-254), mouse (Sequence: WMHHNMDLI; CAS: Not provided) is an MHC class I-restricted peptide derived from the UTY protein. Unlike Dby, Uty is recognized by CD8+ T cells and is associated with graft-versus-host (GVH) responses .

Parameter Dby HY Peptide (608-622) Uty HY Peptide (246-254)
Sequence NAGFNSNRANSSRSS WMHHNMDLI
Molecular Weight 1568.56 Da ~1120.3 Da (estimated)
MHC Restriction Class II (CD4+ T cells) Class I (CD8+ T cells)
Core Epitope FNSNRANSS HHNMDLI
Key Role Tolerance induction Graft rejection modulation
Delivery Efficacy Effective via PLG nanoparticles in BMT Poor tolerance induction in soluble form

Functional Differences :

  • Dby induces Tregs to suppress CD4+ T cell responses, critical for bone marrow transplant tolerance .

Comparison with Other HY Antigen Peptides

Like Dby, Smcy is MHC class II-restricted and contributes to HY-specific immune responses in transplantation .

Parameter Dby HY Peptide Smcy HY Peptide
Gene Source Dby (Dead box RNA helicase) Smcy (Y-linked homolog)
Immune Target CD4+ T cells CD4+ T cells
Clinical Relevance Bone marrow tolerance Graft-versus-leukemia (GVL)

Key Insight : Both Dby and Smcy are targets for monitoring post-transplant immune responses using tetramer assays .

Broader Comparison with Non-HY Bioactive Peptides

Peptide Target/Function Key Difference from Dby HY
CP05 Binds CD63 for exosome targeting Focused on drug delivery, not immunity
BAY-9835 ADAMTS7/12 antagonist (IC50: 6–30 nM) Targets metalloproteases, not antigens
Succinate Receptor Antagonist 1 Blocks succinate signaling (IC50: 20 µM) Modulates metabolic pathways

Research Findings and Mechanistic Insights

Immune Tolerance Mechanisms

  • Dby HY Peptide: Intravenous delivery of 1.5 µg Dby via PLG nanoparticles induced tolerance in bone marrow transplantation, requiring 200-fold less peptide than intranasal administration . Tolerance persists even after PD-1 blockade, suggesting redundant regulatory pathways .
  • Uty HY Peptide :
    • Fails to induce tolerance in soluble form but shows partial efficacy when encapsulated, highlighting delivery method dependence .

Context-Dependent Efficacy

  • Dby in skin vs. bone marrow transplants:
    • Skin grafts: Rapid rejection due to CD4+ T cell activation .
    • Bone marrow: Tolerance via Treg expansion .
  • Uty in mucosal vs.

Biological Activity

Dby HY Peptide (608-622), a peptide derived from the DEAD box RNA helicase Y family, plays a significant role in immune responses, particularly in the context of T cell activation and antigen presentation. This peptide is recognized for its immunogenic properties, particularly in female mice, where it elicits robust T cell responses against male antigens.

Composition and Structure

The Dby HY Peptide sequence is NAGFNSNRANSSRSS, with a notable DEAD box motif that is essential for its biological activity. The presence of phenylalanine serves as an anchor, while the core sequence FNSNRANSS is critical for its recognition by T cells .

T Cell Activation

Research indicates that Dby HY Peptide is effectively presented by MHC class II molecules, leading to the activation of CD4+ T cells. In experiments where female mice were injected with male splenocytes, the response involved rapid CD4+ T cell activation, highlighting the peptide's role in initiating an immune response against male-specific antigens .

  • Mechanism of Action : The peptide's interaction with MHC class II molecules facilitates the recognition by T cells, leading to cytokine production and subsequent immune activation. This is crucial for developing immunotherapies targeting male-specific antigens in prostate cancer and other conditions .

In Vivo Studies

In vivo studies have demonstrated that Dby HY Peptide can induce cytotoxic T lymphocyte (CTL) responses. Female mice primed with this peptide showed enhanced lytic activity against target cells presenting the peptide, indicating its potential as a therapeutic agent in cancer immunotherapy .

Study 1: T Cell Response Dynamics

A study published in 2007 explored the kinetics of T cell responses to live antigenic cells. It was found that CD4+ T cells exhibited a rapid response upon exposure to Dby HY Peptide, which was significantly quicker than the CD8+ T cell response. This rapid activation is crucial for effective immune surveillance and response to tumors .

Study 2: Antigen Presentation and Immune Memory

Another research effort focused on how Dby HY Peptide contributes to the development of immune memory. Mice previously exposed to this peptide showed a heightened ability to mount an immune response upon re-exposure, suggesting that it plays a vital role in establishing long-term immunity against male-specific antigens .

Data Table: Summary of Biological Activities

Activity Description
T Cell Activation Induces robust CD4+ T cell responses in female mice against male antigens
Cytotoxicity Enhances lytic activity of CTLs against peptide-pulsed target cells
Immune Memory Promotes long-lasting immunity upon re-exposure to the peptide
MHC Class II Presentation Effectively presented by MHC class II molecules leading to T cell activation

Potential Applications

Given its immunogenic properties, Dby HY Peptide (608-622) holds promise for applications in:

  • Cancer Immunotherapy : Targeting male-specific antigens in prostate cancer.
  • Vaccine Development : Utilizing its ability to stimulate robust immune responses.
  • Transplant Rejection Studies : Understanding mechanisms of graft rejection through T cell activation.

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for Dby HY Peptide studies?

  • Methodology :
  • Feasibility : Pilot studies using 10 mM stock solutions to minimize peptide waste .
  • Novelty : Explore understudied roles of DBY in spermatogenesis via CRISPR-Cas9 knockout models .
  • Ethics : Adhere to NIH/AAALAC guidelines for animal studies, particularly in fertility research .

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